The compound "2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid" is a derivative of phenylacetic acid, which is a key structural motif in a variety of bioactive molecules. Phenylacetic acid derivatives have been extensively studied due to their anti-inflammatory and analgesic properties, as well as their potential applications in medicinal chemistry. The fluoren-9-ylmethoxycarbonyl group is a protecting group commonly used in peptide synthesis, which can be related to the synthesis of hydroxamic acids, a class of compounds known for their role as enzyme inhibitors and potential therapeutic agents1.
The synthesis of the Rink amide linker typically involves a multi-step process. While the provided articles do not delve into the detailed synthetic procedures, they mention that the linker can be synthesized in its free acid form (1) or directly attached to aminomethyl resins, resulting in commercially available products like Rink amide PEGA resin and TentaGel S RAM resin. []
In medicinal chemistry, phenylacetic acid derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties. For example, sodium 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionate dihydrate and 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid have shown potent activities in these areas, with a particular emphasis on their use in treating adjuvant arthritis2.
The fluoren-9-ylmethoxycarbonyl group is instrumental in the synthesis of N-alkylhydroxamic acids, which are valuable in the development of structurally diverse compounds. The solid-phase approach described in the research allows for the efficient synthesis of these compounds, which can be further utilized in various organic synthesis applications1.
In analytical chemistry, derivatives of phenylacetic acid, such as 2-fluoro-2 phenylacetic acid, have been used as chiral derivatizing agents. These compounds facilitate the determination of enantiomeric excess and configuration of secondary alcohols and primary amines through 19F NMR spectroscopy. The sensitivity of fluorine chemical shifts to structural effects makes these derivatives particularly useful in stereochemical analysis4.
Substituted phenylacetic acids have been developed with low ulcerogenic potential, making them suitable for therapeutic use. For instance, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid has been identified as having a favorable combination of potency and low toxicity, which has led to its therapeutic application3.
The mechanism of action for phenylacetic acid derivatives typically involves the modulation of inflammatory pathways. For instance, compounds with anti-inflammatory activity, such as those described in the research, have been shown to be effective in the carrageenan edema test, indicating their potential to reduce inflammation2. Additionally, the presence of a fluoren-9-ylmethoxycarbonyl group suggests that these compounds could be involved in the inhibition of enzymes through the formation of hydroxamic acids, which are known to chelate metal ions in the active sites of enzymes1.
Fmoc-4-aminomethyl-phenylacetic acid is systematically named as 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid according to IUPAC conventions [5] [7]. Its molecular formula is C₂₄H₂₁NO₄, representing a precise arrangement of 24 carbon, 21 hydrogen, 1 nitrogen, and 4 oxygen atoms [1] [2] [5]. This architecture combines two key moieties: the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 4-aminomethyl-phenylacetic acid backbone. The structural significance lies in the presence of both a carboxylic acid (–COOH) and a secondary amine (–NH–) functionalized with the Fmoc group, enabling dual reactivity in peptide synthesis [2] [7].
Structural representation:
Fmoc-NH-CH₂-(C₆H₄)-CH₂-COOH
The compound manifests as a white crystalline powder at room temperature [2] [5]. Its molecular weight is 387.43 g/mol [2] [5] [7], with a calculated density of 1.279 ± 0.06 g/cm³ [5] [7]. Predicted boiling point values range between 634.0 ± 43.0 °C [5] and 634.0 ± 55.0 °C [7], reflecting inherent measurement variability. The molecule exhibits moderate lipophilicity, evidenced by an experimental XLogP3 value of 4.0–4.7 [1] [7]. Hydrogen-bonding capacity includes two donor sites (amine N–H and carboxylic acid O–H) and four acceptor atoms (carbonyl oxygens) [1] [5].
Table 1: Summary of Key Physicochemical Parameters
Property | Value | Reference |
---|---|---|
Molecular Weight | 387.43 g/mol | [2] [5] |
Density | 1.279 ± 0.06 g/cm³ | [5] [7] |
Boiling Point | 634.0 ± 43.0 °C | [5] |
Hydrogen Bond Donors | 2 | [1] |
Hydrogen Bond Acceptors | 4 | [1] |
Rotatable Bonds | 7 | [1] |
While X-ray diffraction data for this specific compound is not publicly available in the indexed sources, its solid-state behavior is characterized by consistent crystallinity across batches [2]. Spectroscopic identification relies on:
The molecule’s hydrogen-bonding network facilitates crystalline packing, with computed polar surface area (PSA) of 75.63 Ų indicating moderate intermolecular interactions [7].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: